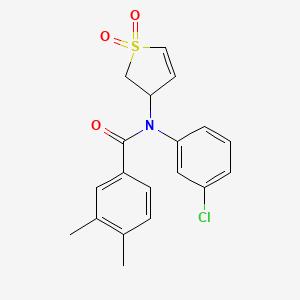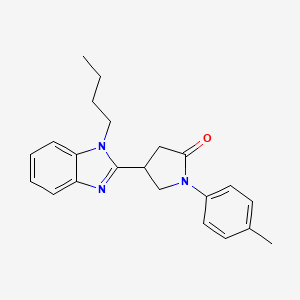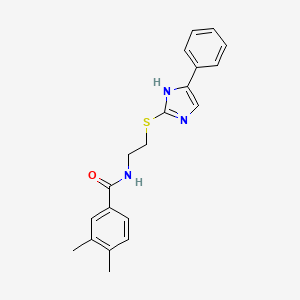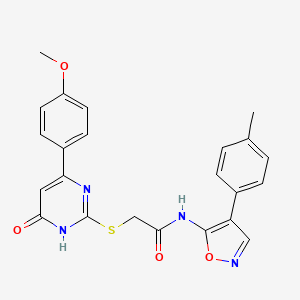![molecular formula C7H4ClN3S B2804228 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine CAS No. 887623-90-7](/img/structure/B2804228.png)
3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine
Übersicht
Beschreibung
“3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is a compound with the molecular formula C7H4ClN3S . It is a derivative of the 1,3,4-thiadiazole class of compounds . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
1,3,4-Thiadiazole molecules can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can also afford the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is characterized by the presence of a 1,3,4-thiadiazole ring, a pyridine ring, and a chlorine atom . The molecular weight of this compound is 197.64 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine: has been studied for its antibacterial properties. Researchers have screened its effects against several bacterial strains, including:
Notably, 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis. Additionally, molecules 1, 3, and 4 showed inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
Anti-Inflammatory Properties
While not extensively studied, some derivatives of this compound have demonstrated anti-inflammatory effects. For instance, three derivatives showed significant inhibition of paw edema in an animal model, comparable to the anti-inflammatory drug indomethacin .
Potential Anticonvulsant Activity
Chlorobenzylated imines derived from 1,3,4-thiadiazoles have shown promise as anticonvulsants. Specifically, they provided 100% protection against maximal electroshock-induced hind limb extension, with fast recovery and no neurotoxicity .
Building Blocks for Chemical Synthesis
The compound’s unique structure makes it a valuable building block for chemical synthesis. Researchers have efficiently synthesized 3(5)-substituted 1,2,4-triazole-derived building blocks using related precursors .
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” may be similar, but specific data is not available.
Wirkmechanismus
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity and anticancer properties . They have been reported to interact with various bacteria strains and human cancer cells .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
Given the reported antibacterial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with the biochemical pathways essential for the growth and proliferation of bacteria and cancer cells.
Pharmacokinetics
The solubility of a related compound, 1- [5- (3-chloro-phenylamino)-1,2,4-thiadiazol-3-yl]-propan-2-ol, was found to be enhanced in the presence of cyclodextrins . This suggests that similar strategies could potentially improve the bioavailability of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine”.
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells . This suggests that these compounds may induce changes at the molecular and cellular levels that inhibit the growth or proliferation of these cells.
Eigenschaften
IUPAC Name |
5-chloro-3-pyridin-3-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRUAXQNWYYKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)
![2-cyclohexyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2804148.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2804152.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2804154.png)
![7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B2804155.png)





